molecular formula C7H16ClN B6268335 rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride CAS No. 2307780-08-9

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268335
CAS No.: 2307780-08-9
M. Wt: 149.7
InChI Key:
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Description

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: is a chiral amine compound that exists as a racemic mixture of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives and amines.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors and automated systems to optimize reaction conditions and scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, potentially altering its pharmacological properties.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

  • The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors in the body, modulating their activity.
  • The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

    (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine: The non-racemic form of the compound.

    (1S,2S)-2-(2-methylpropyl)cyclopropan-1-amine: The enantiomer of the non-racemic form.

    Cyclopropane derivatives: Other cyclopropane-based amines with different substituents.

Uniqueness:

  • The racemic mixture offers a unique combination of properties from both enantiomers, which can be advantageous in certain applications.
  • Its specific structure and stereochemistry make it distinct from other cyclopropane derivatives.

Properties

CAS No.

2307780-08-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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